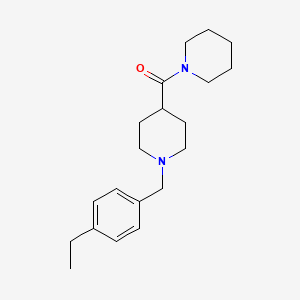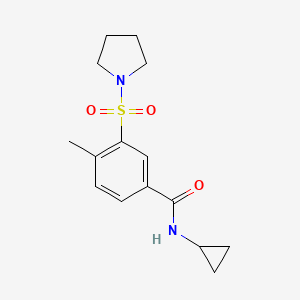
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide (TIBO) is a synthetic compound that belongs to the family of benzothiophene derivatives. This compound is known for its antiviral properties and has been extensively studied for its potential use in the treatment of HIV and other viral infections.
Mécanisme D'action
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide inhibits the reverse transcriptase enzyme of HIV by binding to the enzyme's active site and preventing the conversion of viral RNA to DNA. This prevents the virus from replicating and infecting new cells. This compound also has an effect on the viral envelope, which is essential for the virus to enter host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for antiviral therapy. However, this compound has also been shown to have some cytotoxic effects, particularly at high concentrations. This compound has also been shown to have some effects on the immune system, although the exact mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide is its specificity for the reverse transcriptase enzyme of HIV, which makes it a promising candidate for antiviral therapy. This compound also has good bioavailability and low toxicity, which are important considerations for drug development. However, this compound has some limitations for lab experiments, particularly its cytotoxic effects at high concentrations. This compound also has some limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
Future research on 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could focus on improving its solubility and stability, as well as reducing its cytotoxic effects. This compound could also be studied in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, this compound could be studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, this compound could be studied for its potential use in the prevention of HIV transmission, particularly in high-risk populations.
Méthodes De Synthèse
The synthesis of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide involves the reaction of 3,4,6-trichlorobenzothiophene with isobutylamine and 2-cyanobenzamide in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has been extensively studied for its antiviral properties, particularly its ability to inhibit the reverse transcriptase enzyme of HIV. This enzyme is essential for the replication of the virus, and inhibition of this enzyme can prevent the virus from multiplying. This compound has also been shown to have activity against other viruses such as herpes simplex virus and cytomegalovirus.
Propriétés
IUPAC Name |
3,4,6-trichloro-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NOS/c1-6(2)5-17-13(18)12-11(16)10-8(15)3-7(14)4-9(10)19-12/h3-4,6H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBKZASISSGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C2=C(S1)C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)



![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
